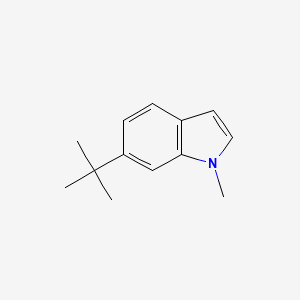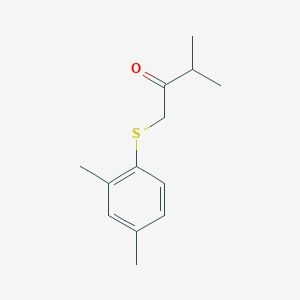
1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a thioether group attached to a phenyl ring, which is further substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable alkylating agent. One common method includes the use of a palladium-catalyzed coupling reaction, where 2,4-dimethylthiophenol reacts with an alkyl halide in the presence of a palladium catalyst and a phosphine ligand . The reaction conditions often involve mild temperatures and the use of eco-friendly reagents to achieve high purity levels .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as preparative liquid chromatography-mass spectrometry (LC-MS), ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets. The thioether group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-(2,4-Dimethylphenyl)thio)phenyl)piperazine: Known for its use in the synthesis of vortioxetine, an experimental drug for depression and anxiety.
2-((2,4-Dimethylphenyl)thio)aniline: Used in the synthesis of dyes and pigments.
Uniqueness: 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one is unique due to its specific substitution pattern and the presence of both a thioether and a carbonyl group.
Eigenschaften
Molekularformel |
C13H18OS |
|---|---|
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
1-(2,4-dimethylphenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-9(2)12(14)8-15-13-6-5-10(3)7-11(13)4/h5-7,9H,8H2,1-4H3 |
InChI-Schlüssel |
REATVRQXHKXOTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)SCC(=O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


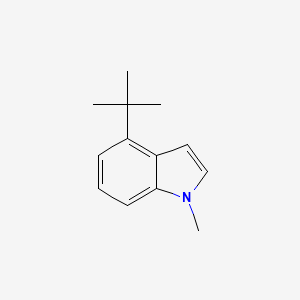
![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)
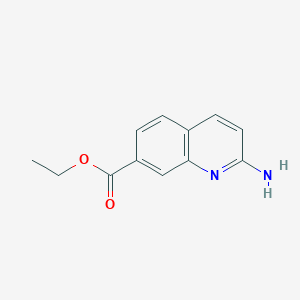
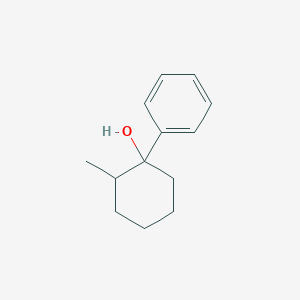
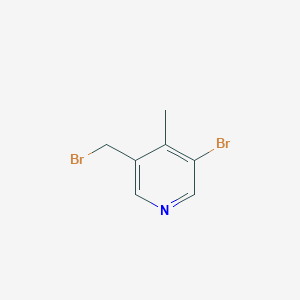

![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
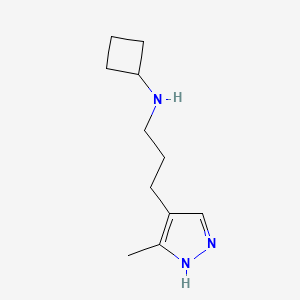
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)


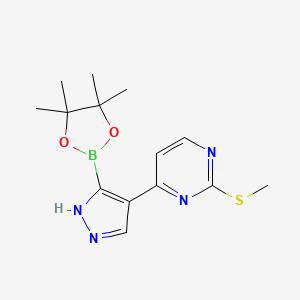
![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
